molecular formula C10H6F17N B1351156 1H,1H,2H,2H-Perfluorodecylamine CAS No. 30670-30-5

1H,1H,2H,2H-Perfluorodecylamine

Cat. No. B1351156
CAS RN: 30670-30-5
M. Wt: 463.13 g/mol
InChI Key: PFINVJYJNJHTFY-UHFFFAOYSA-N
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Scientific Research Applications

Fluorous TIPS-Triflate

1H,1H,2H,2H-Perfluorodecylamine derivatives, such as 1H,1H,2H,2H-perfluorodecyldiisopropylsilyl trifluoromethanesulfonyl ester, are used as protecting groups and tagging agents in fluorous synthesis and separations. These compounds are soluble in most organic solvents and usually prepared in situ. They are noted for their hygroscopic nature and are recommended to be stored under a nitrogen atmosphere (Lu & Zhang, 2004).

Protective Coatings for Marble

1H,1H,2H,2H-Perfluorodecyl methacrylate (XFDM) has been used to develop fluorinated acrylic copolymers for protective coatings on marble. These coatings, compared with commercial alternatives, demonstrate promising protective performances (Toniolo et al., 2002).

Micro-Contact Printing Applications

Poly(1H,1H,2H,2H-perfluorodecyl methacrylate) (PFDMA) films havebeen utilized in micro-contact printing and embossing printing methods at room temperature. These films exhibit low adhesion force, making them suitable for pattern deposition on various substrates like silicon wafers and glass. The unique solubility of PFDMA in fluorine-containing solvents addresses solvent orthogonality issues in printing processes (Kim et al., 2014).

Photochemical Stability in Protective Coatings

Copolymers of 1H,1H,2H,2H-perfluorodecyl methacrylate with unfluorinated acrylic esters have been studied for their photochemical stability under solar light. These copolymers are significant in understanding the degradation mechanisms of protective coatings, particularly in relation to the specific reactivity of the unfluorinated comonomer (Lazzari et al., 2001).

Copolymers for Photo-Oxidative Stability

Similarly, copolymers of 1H,1H,2H,2H-perfluorodecyl acrylate with butyl methacrylate have been irradiated under artificial solar light to investigate their photo-oxidative stability. The study provides insights into the molecular and chemical changes during the aging of these materials, which is controlled by the butyl methacrylate units (Lazzari et al., 2001).

Future Directions

The future directions for “1H,1H,2H,2H-Perfluorodecylamine” are not explicitly mentioned in the search results. However, given its use in organic LEDs , it could potentially have applications in the development of new display technologies.

properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F17N/c11-3(12,1-2-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2,28H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFINVJYJNJHTFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382593
Record name 1H,1H,2H,2H-Perfluorodecylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30670-30-5
Record name 1H,1H,2H,2H-Perfluorodecylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Decanamine, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How can 1H,1H,2H,2H-Perfluorodecylamine be used to modify polymers, and what are the potential benefits of this modification?

A1: this compound can be used to introduce fluorine atoms onto the backbone of poly(methyl methacrylate) (PMMA). This is achieved by first reacting "living" PMMA, prepared using Reversible addition-fragmentation chain-transfer (RAFT) polymerization, with maleic anhydride to create a succinic anhydride-terminated PMMA. This modified polymer can then react with this compound, resulting in a PMMA chain with a fluorinated end group []. The incorporation of fluorine can significantly alter the polymer's properties, such as hydrophobicity, thermal stability, and surface tension. This strategy allows for the development of PMMA materials with tailored properties for specific applications.

Q2: Can this compound be used to stabilize nanoparticles, and if so, what advantages does it offer?

A2: Yes, this compound can act as a stabilizer during the synthesis of ruthenium nanoparticles []. The presence of the fluorinated chain in this compound contributes to the stabilization of the nanoparticles, preventing their uncontrolled growth and aggregation. This stabilization arises from the low surface energy of fluorinated compounds, leading to a steric and electronic stabilization effect on the nanoparticle surface. This method allows for the preparation of small, uniform ruthenium nanoparticles, which are highly desirable for various catalytic applications.

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